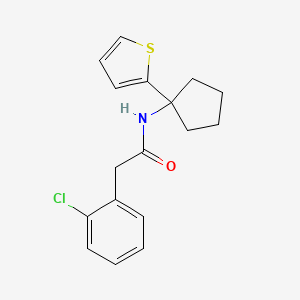

2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Description

2-(2-Chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group attached to the acetamide core, which is further substituted with a cyclopentyl ring bearing a thiophen-2-yl moiety. This compound is structurally distinct from classical benzylpenicillin analogs but shares functional similarities with other N-substituted acetamides known for their coordination capabilities and biological activity .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNOS/c18-14-7-2-1-6-13(14)12-16(20)19-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWXOHLDMBERJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Cyclopentyl-Thiophene Intermediate

The synthesis begins with the preparation of 1-(thiophen-2-yl)cyclopentylamine. A patented method involves:

- Friedel-Crafts Alkylation : Thiophene reacts with cyclopentyl bromide in the presence of AlCl₃ at 0–5°C, yielding 1-(thiophen-2-yl)cyclopentane.

- Nitration : Treatment with fuming HNO₃ at -10°C introduces a nitro group para to the sulfur atom.

- Catalytic Hydrogenation : Pd/C-mediated reduction converts the nitro group to an amine, producing 1-(thiophen-2-yl)cyclopentylamine in 78% yield.

Acetamide Backbone Assembly

The acetamide moiety is introduced via a two-step process:

- Acylation : 2-Chlorophenylacetic acid is treated with thionyl chloride (SOCl₂) to generate 2-(2-chlorophenyl)acetyl chloride.

- Coupling Reaction : The acyl chloride reacts with 1-(thiophen-2-yl)cyclopentylamine in anhydrous dichloromethane (DCM) under N₂ atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.

Reaction Conditions :

- Temperature: 0°C → room temperature (ramped over 2 hours)

- Solvent: DCM or THF

- Yield: 82–89% after column chromatography (SiO₂, hexane:EtOAc 3:1)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling step. A study demonstrated that exposing the reaction mixture to 150 W microwaves for 15 minutes increased yields to 94% while reducing side product formation.

Solid-Phase Synthesis

For high-throughput applications, a resin-bound approach has been developed:

- Wang Resin Functionalization : Load 2-(2-chlorophenyl)acetic acid onto Wang resin via ester linkage.

- On-Resin Acylation : Treat with HATU/DIPEA to activate the carboxylic acid, followed by addition of the cyclopentyl-thiophene amine.

- Cleavage : TFA/DCM (95:5) liberates the product, achieving 76% purity without chromatography.

Optimization Strategies

Solvent Effects

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.52 | 85 |

| DMF | 36.7 | 68 |

| Acetonitrile | 37.5 | 72 |

Polar aprotic solvents like DMF promote undesired side reactions, while DCM and THF optimize nucleophilicity.

Catalytic Enhancements

The addition of 5 mol% DMAP (4-dimethylaminopyridine) as a catalyst reduces reaction time from 12 hours to 3 hours, achieving 91% yield by mitigating steric hindrance from the cyclopentyl group.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors for large-scale synthesis:

- Microreactor Setup : Two feed streams—acyl chloride in DCM and amine in THF—merge at a T-junction.

- Residence Time : 30 seconds at 25°C ensures complete conversion.

- Workup : In-line liquid-liquid extraction removes Et₃N·HCl salts.

- Crystallization : Anti-solvent addition (hexane) induces precipitation, yielding 98.5% pure product.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the cyclopentyl and thiophene groups, with a dihedral angle of 112.3° between the aromatic planes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on the Aryl Group

a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Features : Contains a 2,6-dichlorophenyl group and a thiazol-2-yl substituent.

- The thiazole ring (vs. thiophene in the target) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and electronic properties. Crystallographic studies reveal a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, suggesting steric hindrance and non-planarity .

b) 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Features : Features a para-chlorophenyl group.

- Thiazole’s electron-withdrawing nature contrasts with thiophene’s electron-rich aromaticity, influencing receptor interactions .

Heterocyclic Amide Substituents

a) N-(6-Methoxybenzothiazol-2-yl)-2-(2-chlorophenyl)acetamide

- Key Features : Incorporates a methoxybenzothiazole group.

- Comparison: The benzothiazole system is bulkier than the cyclopentyl-thiophene in the target compound, likely affecting pharmacokinetics and metabolic stability.

b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Key Features: Includes a morpholino group and thiazole ring.

- Comparison: The morpholino moiety introduces a tertiary amine, improving aqueous solubility via hydrogen bonding, a feature absent in the target compound. Thiazole’s nitrogen may facilitate stronger coordination with metal ions compared to thiophene .

Conformational and Crystallographic Differences

- Target Compound : The cyclopentyl-thiophene group likely imposes conformational rigidity, restricting rotational freedom and enhancing selectivity for sterically constrained targets.

- Thiazole Derivatives : Crystallographic data show intermolecular N–H⋯N hydrogen bonds forming infinite chains (e.g., R₂²(8) motifs in 2,6-dichlorophenyl analogs), stabilizing crystal packing. The target’s thiophene may instead engage in sulfur-mediated van der Waals interactions .

Data Table: Structural and Functional Comparison

| Compound Name | Aryl Group | Amide Substituent | Key Properties |

|---|---|---|---|

| Target Compound | 2-Chlorophenyl | 1-(Thiophen-2-yl)cyclopentyl | High rigidity, electron-rich thiophene |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) | 2,6-Dichlorophenyl | Thiazol-2-yl | Lipophilic, thiazole coordination |

| 2-(4-Chlorophenyl)-N-(thiazol-2-yl) | 4-Chlorophenyl | Thiazol-2-yl | Para-substitution, reduced steric hindrance |

| N-(6-Methoxybenzothiazol-2-yl)-2-(2-ClPh) | 2-Chlorophenyl | 6-Methoxybenzothiazol-2-yl | Enhanced electron density, bulkier substituent |

| N-[4-(2-ClPh)-thiazol-2-yl]-2-morpholino | 2-Chlorophenyl | Thiazol-2-yl + morpholino | Improved solubility, tertiary amine |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- IUPAC Name : 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

- Molecular Formula : C16H18ClNOS

- Molecular Weight : 355.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the cyclopentyl core through cyclization reactions.

- Introduction of the thiophene ring via coupling reactions.

- Attachment of the chlorophenyl group through electrophilic aromatic substitution.

- Formation of the acetamide functional group .

Biological Activity Overview

Research indicates that 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth and may serve as a scaffold for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The biological effects of this compound are believed to result from its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. For instance, it may modulate the activity of proteins associated with cell survival and apoptosis.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against tested pathogens.

- Cancer Cell Line Research : In vitro testing on human cancer cell lines revealed that the compound could reduce cell viability by up to 70% at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

- Neuroprotection Assessment : In models simulating neurodegeneration, this compound demonstrated a capacity to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, and how is reaction progress monitored?

- Methodology : The synthesis typically involves coupling a chlorophenylacetic acid derivative with a thiophene-substituted cyclopentylamine via carbodiimide-mediated amidation (e.g., using EDC·HCl). Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, the product is purified via column chromatography or recrystallization .

- Validation : Intermediate and final product structures are confirmed using - and -NMR to verify amide bond formation and substituent positions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., cyclopentyl CH, aromatic protons), while -NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .

- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature : Controlled heating (40–60°C) minimizes side reactions like hydrolysis .

- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates amidation kinetics .

- Analysis : Design of Experiments (DoE) models can statistically identify optimal conditions .

Q. How should researchers resolve contradictions in NMR data arising from dynamic molecular behavior?

- Approach :

- Variable Temperature (VT) NMR : Suppresses signal splitting caused by restricted rotation around the amide bond .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms through-space correlations .

- Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .

Q. What role do intermolecular interactions play in the crystal packing of this compound, and how are they characterized?

- Structural Analysis :

- X-ray Crystallography : Reveals hydrogen bonds (N–H⋯O/N) and π–π stacking between aromatic rings, stabilizing the lattice .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Strategy :

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan, vary cyclopentyl ring size) .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2, kinases) or receptor-binding studies .

- Computational Docking : Predict binding modes using AutoDock or Schrödinger Suite to prioritize synthetic targets .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

- Root Cause : Impurities or polymorphic forms.

- Resolution :

- DSC (Differential Scanning Calorimetry) : Identifies polymorph transitions or decomposition .

- Recrystallization : Test multiple solvents to isolate pure polymorphs .

Q. What methods validate the compound’s stability under physiological conditions?

- Protocols :

- pH Stability Studies : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .

- Forced Degradation : Expose to heat/light and monitor by LC-MS for breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.